molecular formula C14H14F5NO B3141769 (E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one CAS No. 484009-71-4

(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one

Cat. No.: B3141769
CAS No.: 484009-71-4
M. Wt: 307.26 g/mol
InChI Key: YTIUKARHZNWYGW-DHZHZOJOSA-N
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Description

(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a phenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one typically involves multi-step organic reactions. One common approach is the fluorination of a precursor molecule followed by amination and condensation reactions . The reaction conditions often require the use of strong fluorinating agents, such as XeF2 (xenon difluoride) , and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography , are often employed to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the molecule, leading to a variety of substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives , amine derivatives , and ketone derivatives .

Scientific Research Applications

(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound can be employed in biochemical studies to understand enzyme mechanisms.

  • Industry: : Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one: can be compared with other similar compounds, such as pentafluorophenol and 4,4,5,5,5-pentafluoro-1-pentanol . While these compounds share the characteristic fluorine atoms, the presence of the phenyl group and amino group in This compound

List of Similar Compounds

  • Pentafluorophenol

  • 4,4,5,5,5-Pentafluoro-1-pentanol

  • 3-(Perfluoroethyl)propan-1-ol

Properties

IUPAC Name

(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO/c1-9(2)20-11(10-6-4-3-5-7-10)8-12(21)13(15,16)14(17,18)19/h3-9,20H,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIUKARHZNWYGW-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=CC(=O)C(C(F)(F)F)(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N/C(=C/C(=O)C(C(F)(F)F)(F)F)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023310
Record name (1E)-4,4,5,5,5-Pentafluoro-1-phenyl-1-[(propan-2-yl)amino]pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484009-71-4
Record name (1E)-4,4,5,5,5-Pentafluoro-1-phenyl-1-[(propan-2-yl)amino]pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one
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(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one
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(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one
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(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one
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(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one
Reactant of Route 6
(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one

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